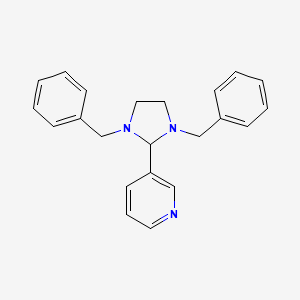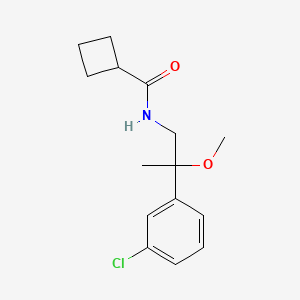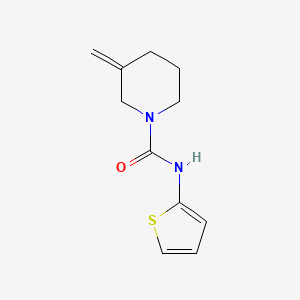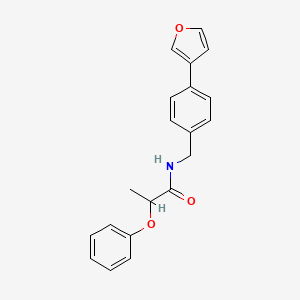
3-(苄氧基)-2-(氯甲基)吡啶
描述
"3-(Benzyloxy)-2-(chloromethyl)pyridine" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of pyridine derivatives. These compounds have been explored for various applications, including their role as intermediates in organic synthesis and their potential in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of pyridine derivatives involves multiple steps, including esterification, etherification, and reactions with chloromethyl pyridine. Wang Xiu-jian's study illustrates the synthesis of pyridinylmethyl derivatives by reacting dihydroxybenzoic acid with α-chloromethyl pyridine, showcasing the importance of reaction conditions on the synthesis outcomes (Wang Xiu-jian, 2009).
Molecular Structure Analysis
The molecular structure of related compounds like "2-amino-3-benzyloxy pyridinium perchlorate" has been characterized through single-crystal X-ray diffraction. This analysis reveals insights into the crystalline structure, showcasing the importance of hydrogen bonds and van der Waals interactions in the cohesion of the 2D network (Soukrata Sami, Belhouchet Mohamed, Mhiri Tahar, 2015).
Chemical Reactions and Properties
Chemical reactions of pyridine derivatives can lead to the formation of novel compounds with significant properties. For instance, reactions involving dihalocarbenes with 2-(benzylideneamino)pyridines can result in cyclization, yielding 2-aryl-3-haloimidazo[1,2-a]pyridines with potential for further chemical transformations (Khlebnikov A., Kostik E., Kostikov R., 1991).
Physical Properties Analysis
The physical properties of pyridine derivatives are influenced by their molecular structure. Studies such as those by Gilbile Rohidas et al., which focus on the synthesis and evaluation of "2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine", shed light on the green metrics and the physical characteristics of these compounds, contributing to the understanding of their stability and reactivity (Gilbile Rohidas, Bhavani R., Vyas Ritu, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyridine derivatives are crucial for their application in synthesis and industry. The study of their reactions, such as the anionic rearrangement of 2-benzyloxy pyridine, highlights the potential for creating new chemical entities and elucidates the mechanisms underlying these transformations (Yang Jingyue, Dudley G., 2009).
科学研究应用
合成吡啶基甲基3,5-双(吡啶基甲氧基)苯甲酸酯
王秀健(2009年)讨论了合成吡啶-a-基甲基3,5-双(吡啶-a-基甲氧基)苯甲酸酯的过程,其中涉及3,5-二羟基苯甲酸和α-氯甲基吡啶的反应。该研究还探讨了反应温度和时间对酯化和醚化的影响(Wang Xiu-jian, 2009)。
氯甲基吡啶的合成和绿色评估
Rohidas Gilbile等人(2017年)描述了2-氯甲基-4-甲磺酰基-3-甲基吡啶的改良合成方法,强调了改良方法在减少废物生成和绿色评估方面的优势(Gilbile, Bhavani, & Vyas, 2017)。
结构表征和振动研究
Sami Soukrata等人(2015年)对2-氨基-3-苄氧基吡啶盐酸盐进行了结构表征,揭示了其晶体结构、氢键和范德华力相互作用在二维网络结构中的作用(Soukrata, Belhouchet, & Mhiri, 2015)。
催化和化学反应
O. Prakash等人(2012年)讨论了新设计的铑(III)和铱(III)配合物催化酮的转移氢化和醇的氧化反应,涉及氯甲基吡啶(Prakash, Singh, Mukherjee, & Singh, 2012)。
制药用建筑块的高效合成
T. Verdelet等人(2011年)开发了一种快速实用的制备3-苄氧基-4-溴和3-苄氧基-5-溴吡啶酸酯的方法,这些酯是制药和农药的常见建筑块(Verdelet, Mercey, Correa, Jean, & Renard, 2011)。
安全和危害
The safety data sheet for Benzyl chloride, a compound structurally similar to 3-(Benzyloxy)-2-(chloromethyl)pyridine, indicates that it is a combustible liquid, harmful if swallowed, and toxic if inhaled. It may cause skin irritation, serious eye damage, and may be toxic to aquatic life with long-lasting effects .
属性
IUPAC Name |
2-(chloromethyl)-3-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVDUNLFCYMROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-(chloromethyl)pyridine | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)
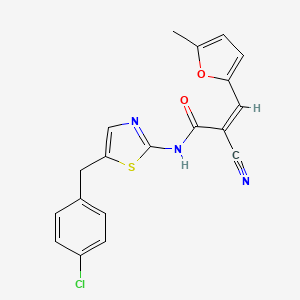


![N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2488231.png)
![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)

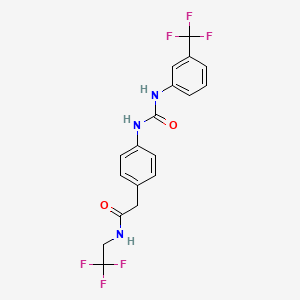
![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)
